(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected (4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected
Brand Name: Vulcanchem
CAS No.: 1209467-60-6
VCID: VC4206371
InChI: InChI=1S/C13H17NO5S/c1-13(2,3)19-12(15)14-11(9-18-20(14,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=CC=C2
Molecular Formula: C13H17NO5S
Molecular Weight: 299.34

(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected

CAS No.: 1209467-60-6

Cat. No.: VC4206371

Molecular Formula: C13H17NO5S

Molecular Weight: 299.34

* For research use only. Not for human or veterinary use.

(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected - 1209467-60-6

Specification

CAS No. 1209467-60-6
Molecular Formula C13H17NO5S
Molecular Weight 299.34
IUPAC Name tert-butyl (4R)-2,2-dioxo-4-phenyloxathiazolidine-3-carboxylate
Standard InChI InChI=1S/C13H17NO5S/c1-13(2,3)19-12(15)14-11(9-18-20(14,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1
Standard InChI Key MRPGVSFPIVVEKD-NSHDSACASA-N
SMILES CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound belongs to the oxathiazolidine family, characterized by a five-membered ring containing oxygen, sulfur, and nitrogen atoms. Key structural features include:

  • Sulfone group: The 2,2-dioxido moiety indicates a sulfone functional group at the sulfur atom.

  • Chiral center: The (4R) configuration denotes a stereogenic center at the fourth position of the ring.

  • N-Boc protection: A tert-butoxycarbonyl (Boc) group protects the nitrogen, enhancing stability during synthetic manipulations .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₃H₁₇NO₅S
Molecular weight299.343 g/mol
CAS number1209467-60-6
Storage conditionsRefrigerator (2–8°C)
IUPAC nametert-butyl (4R)-4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Spectral Characterization

While direct spectral data for this compound is limited in publicly available literature, analogous oxathiazolidines exhibit:

  • IR: Strong absorption bands near 1300–1150 cm⁻¹ (S=O stretching) and 1700 cm⁻¹ (C=O of Boc group) .

  • NMR: Distinct signals for the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ ~7.2–7.5 ppm) .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via cyclization strategies involving sulfamidate intermediates. A generalized approach includes:

  • Formation of cyclic sulfamidates: Reaction of N-Boc-protected aminols with sulfuryl chloride (SO₂Cl₂) or related reagents .

  • Oxidation: Conversion of thiolane intermediates to sulfones using oxidizing agents like m-CPBA .

Table 2: Comparative Synthetic Methodologies

MethodKey ReagentsYieldReference
Cyclization of β-amino alcoholsSO₂Cl₂, Boc₂O60–75%
Gold-catalyzed ring-openingAuCl₃, propargyl sulfonamides82%

Reactivity Profile

  • Ring-opening reactions: The sulfone group facilitates nucleophilic attack, enabling conversion to piperazines or tetrahydropyrazines under basic conditions .

  • Deprotection: The Boc group is cleaved with acids (e.g., TFA) to yield free amines for further functionalization .

Applications in Organic Synthesis

Peptide Research

The compound serves as a chiral building block for:

  • Constrained peptidomimetics: Its rigid structure mimics peptide turn motifs, enhancing metabolic stability .

  • Ionic liquid crystals: Functionalization with long alkyl chains yields mesogenic materials for optoelectronic applications .

Medicinal Chemistry

  • Scaffold diversification: Gold-catalyzed cyclizations generate lead-like piperazine libraries for drug discovery .

  • Antimicrobial agents: Analogous oxathiazolidines show activity against Gram-positive bacteria .

Table 3: Biological Activity of Related Compounds

Compound ClassActivity (MIC)Source
1,3,4-Oxadiazole derivatives3.13 µg/mL (S. aureus)
Piperazine scaffoldsIC₅₀ = 0.5 µM (kinase inhibition)

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